Tris((3-ethyl-3-oxetanyl)methyl) phosphite
Description
Structure
3D Structure
Properties
CAS No. |
39865-35-5 |
|---|---|
Molecular Formula |
C18H33O6P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tris[(3-ethyloxetan-3-yl)methyl] phosphite |
InChI |
InChI=1S/C18H33O6P/c1-4-16(7-19-8-16)13-22-25(23-14-17(5-2)9-20-10-17)24-15-18(6-3)11-21-12-18/h4-15H2,1-3H3 |
InChI Key |
GILSVABNEXQUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COP(OCC2(COC2)CC)OCC3(COC3)CC |
Origin of Product |
United States |
Synthetic Strategies for Tris 3 Ethyl 3 Oxetanyl Methyl Phosphite and Analogous Architectures
Precursor Synthesis: 3-Ethyl-3-(hydroxymethyl)oxetane (EHMO) and Related Oxetane (B1205548) Derivatives
The synthesis of the essential precursor, 3-ethyl-3-(hydroxymethyl)oxetane (EHMO), is a critical first step. This involves the construction of the strained four-membered oxetane ring and the concurrent or subsequent installation of the necessary functional groups.
Methodologies for Oxetane Ring Construction
The formation of the oxetane ring is a significant synthetic challenge due to its inherent ring strain. acs.org The kinetics for the formation of four-membered rings are often slower compared to their three-, five-, or six-membered counterparts. acs.org Two principal strategies have proven effective: intramolecular C-O bond formation and [2+2] photocycloaddition.
Intramolecular C-O Bond Formation: The Williamson Ether Synthesis
The most common and historically significant method for forming the ether linkage in an oxetane ring is the intramolecular Williamson ether synthesis. thieme-connect.dewikipedia.org This SN2 reaction involves a base-mediated nucleophilic attack of an alkoxide onto an adjacent carbon bearing a good leaving group. wikipedia.orgmasterorganicchemistry.com For oxetane synthesis, this translates to the cyclization of a 1,3-halohydrin or a related substrate where the alcohol and leaving group are separated by a three-carbon chain. thieme-connect.de
The general mechanism proceeds by deprotonating the alcohol with a strong base (e.g., sodium hydride, potassium tert-butoxide) to form a nucleophilic alkoxide. This alkoxide then displaces a halide or other leaving group (e.g., tosylate, mesylate) from the terminal carbon of the propane (B168953) backbone in an intramolecular fashion. acs.orgmasterorganicchemistry.com
Key aspects of this methodology include:
Substrate Dependence: The success of the reaction is highly substrate-dependent, as side reactions like intermolecular etherification or elimination can occur. acs.org
Leaving Group: A good leaving group, such as iodide, bromide, or a sulfonate ester (tosylate, mesylate), is crucial for efficient displacement. acs.orgmasterorganicchemistry.com
Stereochemistry: As an SN2 reaction, the cyclization proceeds with inversion of stereochemistry at the carbon bearing the leaving group. lumenlearning.com
A notable route to 3,3-disubstituted oxetanes, such as the core of EHMO, starts from appropriately substituted dimethyl malonates. The synthetic sequence involves installing a protected hydroxymethyl group, reducing both ester groups to form a 1,3-diol, selectively functionalizing the primary hydroxyl group into a good leaving group (e.g., by tosylation), and finally, inducing cyclization with a base. acs.org Yields for this Williamson etherification step are reported to be in the range of 59% to 87%. acs.org
[2+2] Cycloaddition: The Paternò–Büchi Reaction
A powerful and atom-economical method for constructing the oxetane ring in a single step is the Paternò–Büchi reaction. rsc.org This photochemical reaction involves a [2+2] cycloaddition between the excited state of a carbonyl compound (aldehyde or ketone) and an alkene in its ground state. wikipedia.orgslideshare.net
The reaction is initiated by irradiating the carbonyl compound with UV light, which promotes it to an excited singlet state (S₁), followed by intersystem crossing to a more stable triplet state (T₁). nih.gov This excited carbonyl then adds to the alkene to form a diradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the oxetane product. nih.gov Recent advancements have enabled this reaction using visible light with the aid of a photocatalyst that facilitates triplet energy transfer. acs.org
The regioselectivity and stereoselectivity of the Paternò–Büchi reaction are influenced by several factors, including the stability of the intermediate diradical and the electronic nature of the reactants. slideshare.net While highly effective, the substrate scope has traditionally been limited, often requiring aromatic carbonyls and electron-rich alkenes for good yields. rsc.org
| Methodology | Description | Key Features | Typical Reagents |
|---|---|---|---|
| Williamson Ether Synthesis | Intramolecular SN2 cyclization of a 1,3-substituted precursor. | Versatile; stepwise control; requires good leaving group. | 1,3-halohydrins, 1,3-diols (after functionalization); NaH, KOtBu. |
| Paternò–Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | Atom-economical; single step; often requires specific substrates. | Aldehydes, ketones, alkenes; UV or visible light (with photocatalyst). |
Functionalization of Oxetane Cores with Hydroxyl Groups
To synthesize EHMO, the oxetane core must be functionalized with both an ethyl and a hydroxymethyl group at the C3 position. Often, the synthetic strategy for ring construction is designed to incorporate these functionalities from the start.
For instance, a synthetic route to EHMO has been reported starting from diethyl carbonate and 1,1,1-tris(hydroxymethyl)propane. mdpi.com This approach builds the necessary carbon skeleton and incorporates the hydroxyl group from the outset. An alternative strategy involves the anionic ring-opening polymerization of EHMO, which itself presupposes a method for the monomer's synthesis. acs.org The polymerization of the trimethylsilyl (B98337) ether of 3-ethyl-3-(hydroxymethyl)oxetane is another reported method, indicating that protection of the hydroxyl group may be necessary for certain transformations, followed by a deprotection step to yield the final precursor. google.com
The general approach starting from a disubstituted malonic ester allows for the introduction of the ethyl group at an early stage. Following the creation of the 1,3-diol, the primary hydroxyl group that will become the ring oxygen is activated for cyclization, leaving the other primary hydroxyl group (the hydroxymethyl substituent) intact or temporarily protected for the subsequent phosphite (B83602) formation step. acs.org
Phosphite Formation: Esterification and Transesterification Approaches
Once the precursor alcohol, EHMO, is obtained, the next stage is the formation of the trisubstituted phosphite ester. This is typically achieved through direct esterification using a phosphorus trihalide or via a transesterification reaction with a pre-existing phosphite ester.
Synthesis of Cyclic Phosphorous Acid Esters by Transesterification
Transesterification is a reversible process where the alcohol groups of an ester are exchanged with another alcohol. wikipedia.org This method is particularly useful in phosphorus chemistry. The synthesis of cyclic phosphites can be achieved by the transesterification of simple phosphites, such as diethyl hydrogen phosphite or tris-2-chloroethyl phosphite, with 1,2- or 1,3-glycols. This demonstrates the principle of exchanging alcohol moieties on a phosphorus(III) center. The reaction can be driven to completion by removing the more volatile alcohol byproduct (e.g., ethanol) through distillation. google.com
Catalytic Methods for Phosphite Diester Synthesis
While the target molecule is a triester, research into the catalytic synthesis of phosphite diesters provides valuable insights into P-O bond formation. Highly efficient catalytic methods have been developed using environmentally benign Zn(II) catalysts. wikipedia.org These methods allow for the consecutive introduction of two different alcohol groups onto a phosphorus center under mild, additive-free conditions. wikipedia.org Such catalytic approaches enhance selectivity and reactivity, representing a significant improvement over conventional methods that rely on stoichiometric activation. wikipedia.org
| Catalyst System | Phosphorylating Agent | Key Advantage | Reference |
|---|---|---|---|
| Zn(acac)₂ / Zn(TMHD)₂ | Bis(2,2,2-trifluoroethyl) phosphite | High efficiency and selectivity for diester formation. | wikipedia.org |
| Hf(acac)₄ | Bis(2,2,2-trifluoroethyl) phosphite | Superior selectivity compared to Zn(II) catalysts. | wikipedia.org |
Direct and Indirect Synthetic Routes to Tris((3-ethyl-3-oxetanyl)methyl) Phosphite
The final assembly of this compound can be approached directly or indirectly.
Direct Route: Esterification with Phosphorus Trichloride (B1173362)
The most straightforward and common industrial method for preparing C₃-symmetric trialkyl phosphites is the reaction of phosphorus trichloride (PCl₃) with three equivalents of the corresponding alcohol. wikipedia.orgnih.gov In this direct route, this compound is synthesized by treating PCl₃ with three moles of 3-ethyl-3-(hydroxymethyl)oxetane.
PCl₃ + 3 HOCH₂-C(CH₂CH₃)(CH₂)₂O → P(OCH₂-C(CH₂CH₃)(CH₂)₂O)₃ + 3 HCl
A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. wikipedia.org To prevent acid-catalyzed side reactions, including potential cleavage of the oxetane ring or dealkylation of the product, a proton acceptor is typically included. wikipedia.org Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used to scavenge the HCl, forming a hydrochloride salt that can be filtered off. wikipedia.orgnih.gov
Indirect Route: Transesterification
An alternative, indirect pathway is the transesterification of a simpler, more readily available trialkyl or triaryl phosphite. wikipedia.org Common starting phosphites for this process include trimethyl phosphite, triethyl phosphite, or triphenyl phosphite. google.com
P(OR')₃ + 3 HOCH₂-C(CH₂CH₃)(CH₂)₂O ⇌ P(OCH₂-C(CH₂CH₃)(CH₂)₂O)₃ + 3 R'OH (where R' = methyl, ethyl, or phenyl)
To drive the equilibrium towards the desired product, the alcohol byproduct (R'OH, e.g., methanol, ethanol, or phenol) must be continuously removed from the reaction mixture, typically by distillation. wikipedia.orggoogle.com This strategy is particularly effective if the starting phosphite is derived from a low-boiling alcohol. wikipedia.org This method avoids the generation of corrosive HCl, offering a milder alternative to the PCl₃ route.
Strategies Involving Oxetane-Sulfonyl Fluorides and Phosphite Reagents.
A modern approach to forming oxetane-phosphorus bonds involves the reaction of oxetane sulfonyl fluorides (OSFs) with phosphite reagents. This method is part of a broader strategy that utilizes the unique reactivity of OSFs, which can act as precursors to oxetane carbocations. nih.govacs.org Under mild thermal conditions, typically around 60 °C, OSFs can undergo a defluorosulfonylation (deFS) reaction, releasing sulfur dioxide and a fluoride (B91410) ion to generate a planar oxetane carbocation intermediate. springernature.com
This reactive carbocation is then trapped by a nucleophilic phosphite reagent, such as a trialkyl phosphite. The subsequent step is believed to involve the liberated fluoride ion, which facilitates a dealkylation reaction, akin to an Arbuzov mechanism, to yield the final phosphonate (B1237965) product with a stable P=O bond. nih.govacs.org Research has indicated that conducting this reaction in the absence of a base like potassium carbonate (K₂CO₃) can lead to improved yields, which supports the proposed role of the fluoride ion in the dealkylation step. nih.govacs.org
This synthetic route has been successfully applied to create a variety of oxetane-phosphonates, demonstrating its utility in generating molecules with this specific architectural feature. The reaction is valued for its mild conditions and high functional group tolerance. nih.govacs.org
| Oxetane Sulfonyl Fluoride (OSF) Precursor | Phosphite Reagent | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| PMP OSF 1 | Triethylphosphite | Oxetane phosphonate 80 | Acetonitrile, 60 °C | Improved without K₂CO₃ | nih.govacs.org |
| Generic OSF | Trimethylphosphite | Methyl oxetane-phosphonate | Not specified | Not specified | acs.org |
| Generic OSF | Triisopropylphosphite | Isopropyl oxetane-phosphonate | Not specified | Not specified | acs.org |
Phosphorylation Reactions for Oxetane-Functionalized Compounds.
The more traditional and direct method for the synthesis of this compound involves the phosphorylation of an oxetane-functionalized alcohol. Specifically, the reaction utilizes (3-ethyl-3-oxetanyl)methanol as the starting material. This alcohol possesses the requisite oxetane moiety for incorporation into the final product.
The phosphorylation is typically achieved through reaction with a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃). In this reaction, three equivalents of (3-ethyl-3-oxetanyl)methanol react with one equivalent of phosphorus trichloride. The hydroxyl group of the alcohol acts as a nucleophile, displacing the chloride ions from the phosphorus center. This substitution reaction occurs stepwise, ultimately forming the desired this compound.
This reaction is analogous to the general synthesis of phosphite esters from alcohols and phosphorus trichloride. The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. The removal of HCl is crucial as it can catalyze undesired side reactions, including the ring-opening of the sensitive oxetane ring. The reaction conditions must be carefully controlled to maintain the integrity of the oxetane structure.
| Alcohol Substrate | Phosphorylating Agent | Product | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| (3-ethyl-3-oxetanyl)methanol | Phosphorus trichloride (PCl₃) | This compound | Inert solvent, presence of a base (e.g., triethylamine) | General chemical literature |
Mechanistic Investigations of Reactivity and Polymerization Pathways
Ring-Opening Polymerization (ROP) Mechanisms of Oxetanes
The polymerization of Tris((3-ethyl-3-oxetanyl)methyl) phosphite (B83602) is predominantly governed by the ring-opening of its three 3-ethyl-3-oxetanylmethyl moieties. The high ring strain (approximately 107 kJ/mol) of the four-membered oxetane (B1205548) ring is a significant driving force for polymerization. wikipedia.org Several mechanistic pathways, including cationic, anionic, and zwitterionic ROP, are conceivable for oxetanes.
Cationic Ring-Opening Polymerization (CROP) Kinetics and Control
Cationic ring-opening polymerization (CROP) is the most common and well-studied mechanism for oxetane polymerization. wikipedia.org The reaction is typically initiated by strong electrophiles, such as Brønsted or Lewis acids, which activate the monomer.
The polymerization of 3,3-disubstituted oxetanes, such as the 3-ethyl-3-oxetanyl groups in the target molecule, often exhibits a characteristic induction period followed by rapid, thermally accelerated polymerization. tandfonline.com This induction period is attributed to the slow, rate-determining step of the initial ring-opening of the secondary oxonium ion to form a more stable tertiary oxonium ion, which is the active propagating species. tandfonline.com
Kinetics and Control: The kinetics of CROP of oxetanes can be complex and are influenced by factors such as initiator type, solvent, and temperature. For a controlled or "living" polymerization, where termination and chain transfer reactions are minimized, a fast initiation rate compared to the propagation rate is desirable. acs.org This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.org However, with some initiators, a slow initiation can lead to a drift in the linear dependence of molecular weight versus conversion and the formation of cyclic oligomers. acs.org
The use of certain solvents, such as 1,4-dioxane, has been shown to prevent intra- and intermolecular transfer reactions in the CROP of oxetane, leading to better control over the polymerization process. acs.org The mechanism of controlled polymerization often involves a dynamic equilibrium between a strained, highly reactive propagating species (tertiary 1-oxoniacyclobutane ion) and a less reactive, "dormant" species. acs.org
Illustrative Kinetic Data for CROP of a Disubstituted Oxetane:
| Initiator System | Monomer Conversion (%) | M_n ( g/mol ) | M_w/M_n | Reference |
| Fast Initiation Model | 95 | up to 160,000 | < 1.28 | acs.org |
| Slow Initiation (BF_3·CH_3OH) | 80 | Lower than predicted | Broader | acs.org |
This table presents representative data for the CROP of oxetane under different initiation conditions to illustrate the principles of control.
Anionic Ring-Opening Polymerization of Oxetanes
While less common than CROP, anionic ring-opening polymerization (AROP) of oxetanes is also possible, particularly for those with activating substituents. rsc.org The initiation of AROP typically involves strong nucleophiles, such as organometallic compounds or alkoxides. rsc.org
For oxetanes, AROP can be achieved through an "activated monomer" mechanism, where the monomer is activated by a Lewis acid, making it susceptible to nucleophilic attack by a growing polymer chain. rsc.org This approach has been successfully used for the controlled synthesis of polyoxetanes and block copolymers. rsc.org For instance, an initiating system based on a tetraoctylammonium bromide/trialkylaluminum complex has been shown to facilitate the controlled anionic polymerization of oxetane, yielding polymers with molar masses up to 10,000 g/mol and narrow molar mass distributions (Đ < 1.2). rsc.org
The bulky 3,3-disubstituted nature of the oxetane rings in Tris((3-ethyl-3-oxetanyl)methyl) phosphite might sterically hinder the approach of a nucleophile, potentially making AROP less favorable compared to CROP.
Zwitterionic Ring-Opening Polymerization of Cyclic Monomers
Zwitterionic ring-opening polymerization (ZROP) is another potential pathway for cyclic monomers. This mechanism involves the formation of a zwitterionic intermediate, which then propagates by adding more monomer units. researchgate.net While ZROP is more commonly associated with other cyclic monomers like lactones and epoxides, it is theoretically possible for oxetanes under specific conditions with suitable initiators. The mechanism often leads to the formation of cyclic polymers. researchgate.net For this compound, the trivalent phosphorus atom could potentially participate in the formation of a zwitterionic species, although this is speculative without direct experimental evidence.
Activated Monomer Mechanisms in Polyoxetane Synthesis
The activated monomer (AM) mechanism is a key concept in the controlled polymerization of cyclic ethers, including oxetanes. researchgate.netacs.org In this mechanism, the monomer is activated by an initiator (typically a Brønsted or Lewis acid), and the propagation occurs through the attack of a neutral chain end (e.g., a hydroxyl group) on the activated monomer. researchgate.netacs.org This is in contrast to the active chain end (ACE) mechanism, where the growing chain end is the active cationic species. researchgate.net
The AM mechanism is particularly relevant when protic species, such as alcohols or water, are present in the polymerization system. acs.org The presence of hydroxyl groups can promote chain transfer reactions via the AM mechanism, leading to the formation of ether linkages and the regeneration of a proton, which can then initiate a new polymer chain. researchgate.net For a multifunctional monomer like this compound, any hydrolysis of the phosphite group to a phosphonic acid could introduce P-OH groups that might participate in an AM-type polymerization.
Polymerization of Phosphorus-Containing Monomers
The presence of the trivalent phosphite group in this compound introduces another layer of complexity and reactivity to its polymerization behavior.
Cationic ROP of Trivalent Phosphorus Monomers
Trivalent phosphorus compounds, such as phosphites, are known to be susceptible to electrophilic attack. In the context of CROP, the initiator could potentially react with either the oxetane oxygen or the phosphorus atom. The relative basicity of these two sites would determine the initial point of attack.
If the cationic initiator attacks the phosphorus atom, this could lead to the formation of a phosphonium (B103445) ion. The subsequent reaction pathway would depend on the nature of the counter-ion and the reaction conditions. It is possible that this could lead to a different mode of polymerization or even side reactions that compete with the desired polyether formation. The polymerization of cyclic phosphonates and phosphates via ROP is a known route to poly(phosphoester)s, and while the phosphite in the target molecule is acyclic, its reactivity towards cationic species is a relevant consideration. mdpi.com
Anionic ROP of Cyclic Phosphoesters
Anionic ring-opening polymerization (ROP) of cyclic phosphoesters is a crucial method for synthesizing polyphosphoesters (PPEs), a class of polymers known for their biodegradability and biocompatibility. The mechanism is initiated by a nucleophilic attack on the phosphorus atom or the carbon atom within the ester group of the cyclic monomer. The propagating species is typically an alkoxide ion, which subsequently attacks another monomer molecule, leading to chain growth. ijcrt.orgresearchgate.net
The process is highly sensitive to the choice of initiator and reaction conditions. Strong bases such as potassium tert-butoxide and butyl lithium have been shown to be effective initiators. ijcrt.org However, organocatalysts have gained significant attention for providing better control over the polymerization. Strong organic bases, most notably 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are effective catalysts for the ROP of cyclic phospholane (B1222863) monomers. nih.gov The combination of DBU with a thiourea (B124793) (TU) co-catalyst has proven to be a particularly robust system. This dual activation mechanism involves the activation of the monomer by the thiourea and the activation of the initiating alcohol by DBU, allowing for the synthesis of well-defined PPEs with predictable molecular weights and low polydispersity (Đ ≤ 1.1). researchgate.net
The mechanism of anionic ROP of cyclic esters, including phosphoesters, involves the nucleophilic attack of an initiator (e.g., an alkoxide) on the monomer's carbonyl carbon (or phosphorus center), forming a tetrahedral intermediate. ijcrt.orgnsf.gov This intermediate then collapses, causing the ring to open and regenerating an alkoxide at the chain end, which continues the propagation. The counterion associated with the anionic propagating species plays a significant role and can influence the polymerization rate by orders of magnitude. nsf.gov
Radical Polymerization of Phosphonated Monomers
Free radical polymerization is a versatile method for creating polymers with phosphonate (B1237965) groups in their side chains. researchgate.net This approach is applicable to a wide range of vinyl monomers bearing phosphonate moieties, including allyl, vinyl, styrenic, and (meth)acrylic types. rsc.orgrsc.org The reactivity of these monomers in radical polymerization is significantly influenced by the position of the phosphonate group relative to the vinyl group. researchgate.net
Phosphonate-bearing (meth)acrylic monomers are generally the most reactive, attributed to the activation of the double bond by the polar substituent. rsc.orgmdpi.com However, their polymerization can be affected by chain transfer reactions. researchgate.net In contrast, the radical polymerization of vinyl phosphonate monomers is often dominated by transfer reactions, which can limit the molecular weight of the resulting polymer. rsc.orgrsc.org For instance, the polymerization of diisopropyl vinyl phosphonate can be complicated by intramolecular hydrogen transfer from the polymer backbone to the side chain. mdpi.comencyclopedia.pub Allyl phosphonate monomers typically result in low molecular weight oligomers unless they are copolymerized with electron-accepting monomers. rsc.org Styrenic monomers, such as diethyl-p-vinylbenzyl phosphonate (DEVP), have also been successfully polymerized, with the phosphonate group reportedly enhancing the propagation rate. rsc.orgrsc.org
The properties of the resulting phosphonated polymers are directly related to the structure of the monomer used. These polymers have found applications in various fields, including as flame retardants and materials for water purification, owing to the high affinity of phosphonic acid groups for metallic ions. researchgate.netrsc.org
| Monomer Type | Reactivity in Radical Polymerization | Key Mechanistic Features | Resulting Polymer Characteristics |
| (Meth)acrylic | High | Activated double bond; susceptible to chain transfer reactions. researchgate.netrsc.org | Can achieve high molecular weight. |
| Styrenic | Moderate to High | Propagation rate enhanced by the phosphonate group. rsc.org | Used as comonomers to impart specific properties. rsc.org |
| Vinyl | Low to Moderate | Dominated by chain transfer reactions; potential for intramolecular H-transfer. rsc.orgencyclopedia.pub | Often results in lower molecular weight polymers. |
| Allyl | Low | Prone to degradative chain transfer; efficient polymerization typically requires copolymerization with an electron-accepting monomer. rsc.org | Typically yields low molecular weight oligomers. |
Metal-Catalyzed Insertion Mechanisms in ROP
Metal-catalyzed coordination-insertion ROP is a predominant and highly controlled method for synthesizing polyesters, including polyphosphoesters. This mechanism typically involves a metal alkoxide catalyst, such as stannous octoate (Sn(Oct)₂). ijcrt.orgnih.gov The process begins with the coordination of the cyclic monomer to the Lewis acidic metal center of the catalyst. This coordination activates the monomer by making its carbonyl carbon (or phosphorus atom) more electrophilic. ijcrt.orgnih.gov
Following coordination, the alkoxide group attached to the metal center performs a nucleophilic attack on the activated site of the monomer. This step leads to the formation of a tetrahedral (or pentahedral for phosphorus) intermediate. ijcrt.orgnih.gov The ring of the monomer then opens through the cleavage of the acyl-oxygen bond, and the monomer unit is "inserted" between the metal and the alkoxide group. This reforms a metal alkoxide species at the new, elongated chain end, which can then coordinate and react with the next monomer molecule to continue the propagation. nih.gov
Density functional theory (DFT) methods have been employed to simulate and visualize these ROP pathways, providing detailed insights into the structures of key intermediates and transition states. nih.gov These studies help explain catalytic activities and stereocontrol. For polyphosphoesters, the controlled synthesis via ROP of cyclic phospholane monomers can be initiated by metallic catalysts, leading to well-defined polymer architectures. nih.gov
Intermolecular and Intramolecular Reactivity of Oxetane and Phosphite Functionalities
Nucleophilic Ring-Opening Reactions of Oxetanes
The four-membered oxetane ring possesses significant ring strain (approximately 107 kJ/mol), which facilitates its ring-opening reactions. radtech.orgacs.org Nucleophilic ring-opening is a major class of these reactions, where a nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. magtech.com.cn The regioselectivity of this attack on unsymmetrical oxetanes is governed by both steric and electronic effects. magtech.com.cn
In general, strong nucleophiles such as organolithium reagents, Grignard reagents, and other carbon or nitrogen-based nucleophiles preferentially attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cnyoutube.com This is a classic S_N_2-type reaction, where the nucleophile approaches from the backside, leading to inversion of stereochemistry at the reaction center. The inherent polarity of the C-O bonds and the ring strain make the ring susceptible to this mode of attack even though oxetanes are less reactive than their three-membered epoxide counterparts. youtube.combeilstein-journals.org
Under acidic conditions, the mechanism can change. The ring oxygen is first protonated, making the ring much more reactive. Weak nucleophiles can then attack the more substituted carbon atom, as the reaction proceeds through a pathway with more S_N_1-like character, where positive charge is better stabilized on the more substituted carbon. magtech.com.cn Radical ring-opening of oxetanes is also possible using specific catalytic systems, such as those involving cobalt, which generates nucleophilic radicals via homolytic cleavage of a Co-C bond. chemrxiv.org
Addition Reactions of Oxetane Compounds with Carboxylic Acids and Phenols
Oxetanes can undergo ring-opening addition reactions with various protic reagents, including carboxylic acids and phenols. radtech.org These reactions typically require catalysts, such as quaternary onium salts or crown ether complexes, and elevated temperatures (e.g., above 110 °C), indicating a significant activation barrier. radtech.org The presence of a catalyst facilitates the nucleophilic attack of the carboxylate or phenoxide on a ring carbon of the oxetane.
The reaction results in the formation of a primary hydroxyl group from the ring-opening. radtech.org An important feature of this reaction is that under the typical conditions employed, the newly formed primary hydroxyl group does not readily react with another oxetane molecule, which allows for controlled addition. radtech.org This selective reactivity has been exploited in the synthesis of functional polymers, such as the polyaddition of bis(oxetane) compounds with dicarboxylic acids to form polyesters. radtech.org The presence of an acidic group within the same molecule as an oxetane ring is generally tolerated under mild conditions, but treatment with strong acids can lead to ring-opening. chemrxiv.org
Post-Polymerization Functional Group Transformations in Phosphite-Containing Polymers
Post-polymerization functionalization is a powerful strategy for introducing diverse functionalities into polymers derived from phosphorus-containing monomers. This approach allows for the creation of complex macromolecular architectures and the tuning of polymer properties after the main chain has been formed. rsc.orgutwente.nl Poly(alkylene H-phosphonate)s, for example, contain a reactive P-H bond that can be readily functionalized. rsc.org
A prominent strategy involves the use of "clickable" chemistries. Polymers can be designed with pendant functional groups that are amenable to high-efficiency, orthogonal reactions. For instance, polyphosphoesters with vinyl ether side chains have been developed as versatile templates. nih.gov These groups can participate in various conjugation chemistries to attach molecules containing hydroxyl or thiol groups. Similarly, polymers with pendant alkyne or alkene moieties can undergo Huisgen cycloaddition with azides or thiol-ene additions, respectively. nih.gov These methods are highly efficient and avoid the need for protecting groups, expanding the range of functional groups that can be incorporated. nih.gov Such modifications have been used to tune the lower critical solution temperature (LCST) of thermoresponsive polymers or to attach bioactive molecules for therapeutic applications. nih.govutwente.nl
| Modification Strategy | Reactive Group on Polymer | Reagent | Resulting Linkage/Functionality |
| Oxidation/Sulfurization | P-H (H-phosphonate) rsc.org | Oxidizing agent / Sulfur | P=O (Phosphate) / P=S (Thiophosphate) |
| Macromolecular Substitution | P-Cl nih.gov | Nucleophiles (alcohols, amines) | P-O, P-N bonds |
| Thiol-ene Addition | Pendant alkene/allyl group nih.govmpg.de | Thiol-containing molecules | Thioether linkage |
| Huisgen Cycloaddition | Pendant alkyne group nih.gov | Azide-containing molecules | Triazole linkage |
| Vinyl Ether Conjugation | Pendant vinyl ether group nih.gov | Hydroxyl or thiol compounds | Acetal or thioacetal linkage |
Advanced Polymerization Architectures and Materials Engineering
Homopolymerization Studies of Tris((3-ethyl-3-oxetanyl)methyl) Phosphite (B83602)
Homopolymerization of Tris((3-ethyl-3-oxetanyl)methyl) phosphite would involve the ring-opening of the oxetane (B1205548) groups. Given the trifunctional nature of the monomer, with three oxetane rings per molecule, its homopolymerization is expected to lead to a highly cross-linked network structure rather than a linear polymer. The polymerization would typically be initiated by a cationic initiator, which attacks the oxygen atom of the oxetane ring, leading to ring-opening and propagation.
Control over Molecular Weight Distribution and Microstructure in Poly(oxetane phosphite)s
Controlling the molecular weight and microstructure of a polymer derived from a trifunctional monomer like this compound is inherently challenging. In cationic ring-opening polymerization, factors such as initiator concentration, temperature, and solvent polarity play a crucial role. However, due to the high functionality of the monomer, gelation would likely occur at very low conversions, making it difficult to control the molecular weight and achieve a narrow molecular weight distribution. The resulting microstructure would be a dense, three-dimensional network of polyether chains interconnected by phosphite linkages.
Table 1: Theoretical Parameters for Homopolymerization of this compound (Note: This table is based on theoretical considerations due to the absence of experimental data.)
| Parameter | Expected Outcome | Controlling Factors |
|---|---|---|
| Polymer Architecture | Cross-linked network | Monomer functionality (3) |
| Molecular Weight | High (leading to gelation) | Initiator/monomer ratio, temperature |
| Molecular Weight Distribution | Broad | Chain transfer and termination reactions |
Copolymerization Strategies with Oxetane and Phosphorus-Containing Monomers
Copolymerization of this compound with other monomers could be a strategy to tailor the properties of the resulting polymers and to avoid rapid gelation.
Integration of this compound into Linear and Branched Polymer Architectures
To incorporate this compound into linear or branched, but not cross-linked, architectures, it would need to be copolymerized with monofunctional or difunctional oxetane monomers. By keeping the concentration of the trifunctional phosphite monomer low relative to the other comonomers, it could act as a branching or cross-linking point within a predominantly linear polyether chain. The reactivity ratios of the comonomers would be a critical factor in determining the distribution of the phosphite units within the polymer backbone.
Synthesis of Hyperbranched Polyoxetanes Utilizing Oxetane-Phosphite Monomers
This compound is an ideal candidate for the synthesis of hyperbranched polymers through an A3-type homopolymerization. In theory, a slow monomer addition technique during polymerization could favor the formation of a hyperbranched structure over a cross-linked gel. This method helps to maintain a low concentration of the monomer in the reaction mixture, thereby reducing the likelihood of intermolecular reactions that lead to gelation. The resulting hyperbranched polymer would possess a globular structure with a high density of terminal oxetane groups.
Crosslinking Phenomena and Network Formation
The primary application of a trifunctional monomer like this compound in polymer science is likely as a cross-linking agent.
Cationic Ring-Opening Crosslinking of Oxetane Functionalized Polymers
This compound can be used to cross-link pre-existing linear or branched polymers that have been functionalized with groups capable of reacting with the oxetane rings, or it can be copolymerized with other monomers to form a cross-linked network in situ. The cationic ring-opening of the oxetane rings, initiated by an acid or a photoinitiator, would lead to the formation of ether linkages between polymer chains, resulting in a durable thermoset network. The phosphite core would be incorporated at the cross-linking points, potentially imparting properties such as flame retardancy or improved adhesion to the final material.
Table 2: Potential Comonomers for Copolymerization with this compound (Note: This table is based on theoretical considerations due to the absence of experimental data.)
| Comonomer | Potential Polymer Architecture | Key Properties Influenced |
|---|---|---|
| 3-ethyl-3-oxetanylmethanol (mono-functional) | Branched or hyperbranched | Hydroxyl functionality, solubility |
| Bis(3-ethyl-3-oxetanylmethyl) ether (di-functional) | Cross-linked network with controlled density | Flexibility, thermal stability |
Role of this compound in Thermoset Development
This compound is a multifunctional monomer utilized in the development of advanced thermoset polymers. Its unique structure, featuring three reactive oxetane rings linked to a central phosphite core, allows it to act as a building block and a crosslinking agent simultaneously. The formation of a rigid, three-dimensional thermoset network is achieved through the cationic ring-opening polymerization (CROP) of the oxetane groups. researchgate.net
The polymerization process is initiated by cationic species, which attack the oxygen atom in the strained four-membered oxetane ring, leading to ring opening and propagation of a polyether chain. researchgate.net Because each molecule of this compound contains three oxetane moieties, its polymerization naturally leads to a highly crosslinked network structure. This structure imparts desirable properties to the final thermoset material, including high thermal stability and robust mechanical strength. researchgate.net The presence of the phosphorus atom also introduces additional functionalities, which are exploited in specialized applications.
Initiator-Free Crosslinking Approaches in Oxetane-Phosphite Systems
A significant advancement in the processing of oxetane-based thermosets is the development of initiator-free crosslinking methods. Research has demonstrated that polymers functionalized with oxetane side chains can undergo thermal crosslinking simply by heating, for instance at temperatures around 100°C, without the need for an external chemical initiator. ep2-bayreuth.dersc.org This approach is particularly advantageous as it prevents the introduction of initiator decomposition products, which can act as impurities, potential electron traps, or quenching sites, thereby compromising the performance of the final material. ep2-bayreuth.dersc.org
This initiator-free thermal curing is driven by the inherent reactivity of the strained oxetane ring. At elevated temperatures, the ring becomes susceptible to opening and reacting with other functional groups, leading to the formation of a crosslinked network. In systems involving this compound, this thermal process would enable the cationic ring-opening polymerization to proceed, creating the polyether linkages that form the thermoset matrix. This method offers a cleaner and simpler route to creating stable, insoluble polymer networks for applications where material purity is critical. rsc.org
Formation of Functional Materials from Polymerization Products
Photo-curable Polymer Systems Incorporating Oxetane Phosphites
This compound is highly suitable for formulation into photo-curable polymer systems. These systems utilize photo-initiated cationic polymerization, a process that offers significant advantages, including rapid curing speeds at ambient temperatures and a lack of inhibition by oxygen, which is a common issue in free-radical polymerization. radtech.orgresearchgate.net
Development of Flame Retardant Polymer Composites using Phosphorus-Oxetane Structures
The incorporation of phosphorus within a polymer matrix is a well-established strategy for imparting flame retardancy. nih.gov The structure of this compound is inherently suited for creating flame-retardant materials, as the phosphorus atom can be permanently locked into the polymer network upon curing. Phosphorus-based flame retardants can operate through multiple mechanisms in both the condensed (solid) and gas phases. nih.govmdpi.com
Condensed-Phase Action: During thermal decomposition, the phosphite can be converted into phosphoric acid. This acid acts as a catalyst for dehydration, promoting the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile compounds. nih.govoaijse.com
Gas-Phase Action: Phosphorus-containing compounds can also be released into the gas phase during combustion. There, they act as radical scavengers (e.g., PO• radicals), interrupting the exothermic chemical reactions of flame propagation and extinguishing the flame. mdpi.com
By polymerizing this compound, a thermoset with built-in, non-migrating flame retardancy is created, offering a significant safety advantage for applications in electronics and construction. nii.ac.jp
Polymer Electrolytes for Energy Storage Applications with Phosphorus-Containing Oxetanes
Safety is a critical concern for lithium-ion batteries, particularly the flammability of liquid organic electrolytes. Solid polymer electrolytes (SPEs) offer a promising solution by replacing volatile liquids with a solid, non-volatile polymer matrix. Phosphorus-containing oxetanes are key components in the development of fire-retardant SPEs. yamaguchi-u.ac.jpmdpi.com
An oxetane derivative with a dimethyl phosphate (B84403) group (DPOX) can be co-polymerized with an oxetane-based crosslinker to form a crosslinked poly(oxetane) matrix. yamaguchi-u.ac.jp This polymer matrix is inherently flame-retardant due to the phosphorus content. When a lithium salt is dissolved into this matrix, the resulting material functions as an SPE, conducting lithium ions while providing enhanced thermal stability and self-extinguishing properties. yamaguchi-u.ac.jpmdpi.com Research on these systems has demonstrated the ability to achieve ionic conductivities suitable for battery operation while significantly improving safety. mdpi.comresearchgate.net
| Monomer System | Property | Result | Reference |
|---|---|---|---|
| DPOX and DDOE (1:1 molar ratio) | Ionic Conductivity | 10-5 S cm-1 range | yamaguchi-u.ac.jpmdpi.com |
| DPOX and DDOE (1:1 molar ratio) | Flammability | Self-extinguishing | mdpi.com |
| TMEPO/LiN(SO2CF3)2 | Ionic Conductivity (Room Temp) | ~5 x 10-4 S cm-1 | researchgate.net |
| TMEPO/LiN(SO2CF3)2 | Electrochemical Stability | > 5.0 V (vs. Li+/Li) | researchgate.net |
High Performance Poly(imide)s with Pendant Oxetane Groups from Related Monomers
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. rsc.orgmdpi.com A strategy to further enhance their performance, particularly their resistance to solvents and high temperatures after processing, is to introduce crosslinkable groups into the polymer structure.
Monomers containing oxetane rings can be incorporated into polyimide backbones, resulting in thermoplastic polyimides with pendant oxetane groups. researchgate.net These soluble, processable polyimides can be shaped into films or coatings. Subsequently, a curing step can be applied where the pendant oxetane rings are crosslinked via cationic ring-opening polymerization. This transforms the thermoplastic material into a thermoset network, significantly enhancing its thermal stability and solvent resistance without compromising the initial processability. researchgate.net This approach combines the desirable properties of polyimides with the versatile crosslinking chemistry of oxetanes to create robust materials for demanding aerospace and microelectronics applications. nih.govrsc.org
Structure Reactivity Relationships in Oxetane Phosphite Systems
Influence of Oxetane (B1205548) Ring Strain on Reactivity in Tris((3-ethyl-3-oxetanyl)methyl) phosphite (B83602)
The reactivity of the oxetane rings in Tris((3-ethyl-3-oxetanyl)methyl) phosphite is significantly influenced by their inherent ring strain. Four-membered rings like oxetanes possess considerable angle strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. This strain energy, estimated to be around 107 kJ/mol for the parent oxetane, is a driving force for ring-opening reactions, as the release of this strain provides a thermodynamic advantage. radtech.orgradtech-europe.com
In the context of this compound, the three oxetane rings are the primary sites of reactivity, particularly in cationic ring-opening polymerization. radtech.org This process is typically initiated by a strong acid, which protonates the oxygen atom of the oxetane ring, making the adjacent carbon atoms susceptible to nucleophilic attack. The high basicity of the oxetane oxygen further facilitates this initiation step. radtech-europe.com The subsequent propagation involves the nucleophilic attack of a monomer on the activated growing chain end, leading to the formation of a polyether backbone.
The significant ring strain of the oxetane moiety in this compound makes it a highly reactive monomer in such polymerizations. The relief of this strain is a key thermodynamic driver for the polymerization process, allowing it to proceed readily under appropriate catalytic conditions. The presence of three oxetane rings per molecule also means that this compound can act as a crosslinking agent, leading to the formation of three-dimensional polymer networks.
Impact of Phosphorus Oxidation State on Chemical Transformations and Polymerization Behavior
The phosphorus atom in this compound exists in the +3 oxidation state. This trivalent phosphorus center is susceptible to oxidation to the more stable pentavalent state, a transformation that can significantly alter the chemical properties and reactivity of the molecule. For instance, the phosphite can be oxidized to the corresponding phosphate (B84403).
The oxidation of cyclic phosphites to phosphates is a known chemical transformation. rsc.org In the case of this compound, such an oxidation would convert the central P(III) atom to a P(V) phosphate. This change in the oxidation state of phosphorus would have a profound impact on the electronic environment of the entire molecule. The phosphate group is generally more electron-withdrawing than the phosphite group, which could influence the reactivity of the oxetane rings.
During polymerization, the oxidation state of the phosphorus atom can influence both the initiation and propagation steps. While the phosphite group itself is not directly involved in the ring-opening of the oxetane, its electronic nature can affect the basicity of the oxetane oxygen atoms. A more electron-donating phosphite group would enhance the nucleophilicity of the oxetane oxygens, potentially increasing the rate of initiation. Conversely, oxidation to a phosphate would decrease this basicity.
Furthermore, the stability of the phosphite ester bond itself can be a factor. Under certain polymerization conditions, particularly with strong Lewis acids, the P-O-C linkage could potentially undergo side reactions. However, the primary mode of polymerization for this molecule is expected to proceed through the cationic ring-opening of the oxetane moieties.
Stereochemical Aspects in Oxetane Ring-Opening and Polymerization Pathways
The stereochemistry of the oxetane ring-opening polymerization of this compound is a critical aspect that determines the microstructure of the resulting polymer. The carbon atoms of the oxetane ring are prochiral centers. During cationic ring-opening polymerization, the nucleophilic attack of the incoming monomer can occur from either face of the electrophilic carbon atom of the activated oxonium ion.
The mechanism of ring-opening typically proceeds via an SN2-type reaction. This involves a backside attack by the nucleophile (another monomer molecule) on one of the α-carbons of the protonated oxetane ring, leading to an inversion of configuration at that carbon center. If the monomer were chiral, this would have significant implications for the tacticity of the resulting polymer chain. In the case of this compound, while the molecule as a whole is achiral, the ring-opening process can still lead to different stereochemical arrangements in the polymer backbone.
The precise stereochemical outcome can be influenced by several factors, including the nature of the initiator, the solvent, and the reaction temperature. These factors can affect the tightness of the ion pair between the propagating oxonium ion and its counter-ion, which in turn can influence the direction of nucleophilic attack. A well-controlled polymerization process can potentially lead to polymers with specific stereostructures, which can have a significant impact on their physical and mechanical properties.
Effect of Pendant Ethyl and Methyl Substituents on Oxetane Reactivity
The 3-position of the oxetane rings in this compound is substituted with both an ethyl group and a methyl group (as part of the oxetanylmethyl linkage). These pendant substituents exert both steric and electronic effects that modulate the reactivity of the oxetane ring.
Sterically, the presence of the ethyl and methyl groups at the C3 position hinders the approach of nucleophiles to the α-carbons of the oxetane ring. This steric hindrance can influence the rate of both the initiation and propagation steps of polymerization. Compared to an unsubstituted oxetane, the polymerization of 3,3-disubstituted oxetanes may proceed at a different rate.
Electronically, the alkyl substituents are weakly electron-donating. This inductive effect can increase the electron density on the oxygen atom of the oxetane ring, thereby enhancing its basicity and nucleophilicity. radtech-europe.com An increase in basicity would facilitate the protonation of the oxygen atom by the initiator, leading to a faster rate of initiation.
Below is a table summarizing the expected effects of the substituents on the reactivity of the oxetane ring in this compound.
| Structural Feature | Effect | Impact on Reactivity |
|---|---|---|
| Oxetane Ring Strain | High (~107 kJ/mol) | Thermodynamic driving force for ring-opening polymerization. |
| Phosphorus Oxidation State (+3) | Susceptible to oxidation | Oxidation to phosphate (P+5) would alter electronic properties. |
| Pendant Ethyl Group | Electron-donating, Steric hindrance | Increases basicity of oxetane oxygen; may sterically hinder nucleophilic attack. |
| Pendant Methylene Linkage to Phosphite | Steric bulk | Contributes to steric hindrance around the oxetane ring. |
Mechanistic Studies of Flame Retardancy in Phosphorus Oxetane Polymer Systems
Gas-Phase Flame Inhibition Mechanisms by Phosphorus Species
The action of phosphorus-based flame retardants in the gas phase is a critical mechanism for interrupting the combustion cycle. frontiersin.org During pyrolysis, the flame retardant additive must decompose to generate active radical species that can escape into the gas phase and interfere with the high-energy chain reactions of a flame. nih.gov For organophosphorus compounds, this process involves the thermal degradation of the parent molecule to produce volatile phosphorus-containing species. mdpi.com
Table 1: Key Radical Scavenging Reactions by Phosphorus Species in the Gas Phase
| Reaction | Description | Significance |
|---|---|---|
| H• + PO₂ + M → HOPO + M | Recombination of hydrogen radical. | Removes a key chain-branching radical (H•). |
| OH• + PO → HPO₂ | Recombination of hydroxyl radical. | Removes a key propagating radical (OH•). |
| O• + PO → PO₂ | Recombination of oxygen radical. | Removes a key chain-branching radical (O•). |
| HOPO₂ + H• → PO₂ + H₂O | Catalytic cycle regenerating PO₂. | Allows a single phosphorus species to quench multiple radicals. researchgate.net |
Condensed-Phase Charring and Intumescence Enhancement through Phosphorus-Oxetane Derivatization
In addition to gas-phase activity, phosphorus flame retardants exert powerful effects in the condensed (solid) phase. frontiersin.org This is particularly true for compounds with a high level of oxygenation, though phosphites also contribute significantly to this mechanism. mdpi.com Upon heating, Tris((3-ethyl-3-oxetanyl)methyl) phosphite (B83602) decomposes to yield phosphorus acids. nih.govbookpi.org These acids act as powerful catalysts for the dehydration and cross-linking of the polymer matrix. mdpi.com
This process promotes the formation of a stable, carbonaceous char layer on the surface of the material. frontiersin.org This char layer serves as a physical barrier with multiple functions: it insulates the underlying polymer from the heat of the flame, reduces the rate of heat transfer, and limits the diffusion of oxygen to the polymer surface. mdpi.com Furthermore, it traps the flammable volatile products generated by polymer degradation, preventing them from fueling the flame. frontiersin.org
The presence of oxetane (B1205548) rings in the Tris((3-ethyl-3-oxetanyl)methyl) phosphite structure is particularly advantageous for char formation. Oxetane moieties are known to undergo cationic ring-opening polymerization, a reaction that can be initiated by the acidic species formed during the thermal degradation of the phosphite. This leads to extensive cross-linking within the degrading polymer, enhancing the yield and thermal stability of the char. This derivatization process results in a more cohesive and robust protective layer, significantly improving the flame retardant performance.
Formation of Inorganic Glass Layers at High Temperatures in Phosphorus-Containing Materials
At the high temperatures associated with a fire, the protective char layer can be further fortified by the formation of an inorganic glass. The phosphorus acids (such as phosphoric or polyphosphoric acid) generated during the decomposition of the flame retardant can condense to form a continuous, glassy film on the surface of the char. up.ac.zanih.gov The fundamental glass-forming substrate in this context is phosphorus pentoxide (P₂O₅). wikipedia.org
This inorganic glass layer acts as an excellent thermal insulator and a barrier to mass transfer, effectively sealing the polymer surface. nih.gov The structure of these glasses is based on a network of interconnected PO₄ tetrahedra. wikipedia.orgresearchgate.net The resulting vitrified layer is highly resistant to heat and oxidation, preventing the "afterglow" or glowing combustion of the char that can occur after the flame has been extinguished. up.ac.za This mechanism adds another layer of protection, working in concert with the carbonaceous char to prevent reignition and further material consumption.
Synergistic Effects in Flame Retardant Formulations Containing this compound
The efficacy of flame retardants can often be significantly enhanced by combining different active compounds, a phenomenon known as synergism. Organophosphorus compounds like this compound are known to exhibit synergistic effects with various other flame retardants, particularly nitrogen-containing compounds (e.g., melamine (B1676169) and its derivatives). up.ac.za
The synergy between phosphorus and nitrogen arises from reactions that form thermally stable P-N intermediates. acs.org These structures enhance charring and stabilize the condensed phase more effectively than either component alone. acs.org Furthermore, a combination of flame retardants that act through different mechanisms—for instance, a condensed-phase char former (the phosphite) and a gas-phase radical scavenger—can provide comprehensive fire protection. nih.gov Studies on similar phosphorus-based systems have shown that synergistic formulations can lead to significant reductions in heat release rates and increases in char yield compared to the individual components. nih.govacs.org For example, combining aluminum phosphinates with other flame retardants has demonstrated clear synergistic effects in reducing the flammability of polymers. nih.govacs.orgresearchgate.net
Table 2: Impact of a Synergistic Phosphorus/Nitrogen System on Flammability Parameters (Illustrative Data)
| Formulation | Limiting Oxygen Index (LOI, %) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |
|---|---|---|---|
| Base Polymer | 21.0 | Fail | 1274 |
| Polymer + 15% P-FR | 26.5 | V-2 | 622 |
| Polymer + 15% N-FR | 25.0 | V-2 | 715 |
| Polymer + 15% P/N-FR (Synergistic) | 31.0 | V-0 | 252 |
Data is representative based on findings for phosphorus flame retardant systems. skku.edu
Thermal Degradation Pathways and Generation of Phosphorus-Containing Volatiles
Understanding the thermal degradation pathway of this compound is fundamental to understanding its flame retardant action. The decomposition process must be timed to coincide with the degradation of the host polymer to be effective. nih.govmdpi.com Organophosphorus esters typically undergo an initial degradation step involving the elimination of a phosphorus acid. nih.govbookpi.org
The level of oxygenation at the phosphorus atom influences the degradation temperature and pathway. nih.govmdpi.combookpi.org Phosphites, which have a lower oxygenation state than phosphates, generally degrade to form oxygen-deficient phosphorus acids. mdpi.com These acids are precursors to the volatile, radical-scavenging species (like PO•) that are active in the gas phase. nih.govmdpi.com The degradation process is a multi-step reaction that involves both the scission of the P-O-C bonds and reactions involving the ethyl-oxetanyl groups. The thermal breakdown liberates the phosphorus-containing fragments necessary for both condensed-phase charring and gas-phase flame inhibition, making this compound a dual-action flame retardant.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations on Reaction Mechanisms of Oxetane (B1205548) Ring Opening and Phosphite (B83602) Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations can determine the geometries of reactants, transition states, intermediates, and products, as well as their corresponding energies. rsc.orgrsc.org
Oxetane Ring Opening:
The cationic ring-opening polymerization (CROP) of oxetanes is a key reaction pathway for this monomer. acs.org Quantum chemical studies on similar oxetane systems have shown that the reaction is typically initiated by a proton or a Lewis acid, which activates the oxygen atom of the oxetane ring. rsc.orgrsc.org Subsequent nucleophilic attack by another monomer unit leads to ring opening and the formation of a propagating chain.
Computational investigations can elucidate the precise mechanism of this process. For instance, DFT calculations using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) can be employed to model the reaction pathway. rsc.orgrsc.org These studies can reveal that the polymerization proceeds through the oxygen atom of an incoming oxetane molecule attacking a carbon atom of the activated oxetane cation. rsc.orgrsc.org The activation energies for these steps are typically found to be low, suggesting that once initiated, the polymerization can proceed readily. rsc.orgrsc.org Vibrational analysis is used to confirm the nature of the stationary points on the potential energy surface, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate. rsc.orgrsc.org
A hypothetical reaction scheme for the initiation and propagation of the oxetane ring opening of Tris((3-ethyl-3-oxetanyl)methyl) phosphite could be modeled to determine the frontier molecular orbitals (HOMO-LUMO) and atomic charges, providing insight into the reactive sites. Such calculations would likely show a significant build-up of positive charge on the carbon atoms adjacent to the oxygen in the protonated oxetane ring, making them susceptible to nucleophilic attack.
Phosphite Reactivity:
The phosphite group in this compound also presents interesting reactivity that can be explored computationally. Phosphite esters can undergo a variety of reactions, including oxidation to phosphates and the Michaelis-Arbuzov reaction. wikipedia.org Quantum chemical calculations can be used to study the mechanisms and energetics of these transformations. For example, the tautomeric equilibrium between the phosphite and phosphonate (B1237965) forms can be investigated. dtic.milgoogle.comamanote.com Computational studies on similar phosphites have shown that the phosphonate form is generally more stable unless there are significant electron-withdrawing groups on the phosphorus atom. dtic.milgoogle.com
Furthermore, the phosphite moiety can act as a ligand in organometallic chemistry, and its electronic properties, such as σ-donor and π-acceptor capabilities, can be quantified using computational methods. manchester.ac.ukacs.org These properties are crucial if the monomer were to be used in coordination polymerization or as a modifier in catalytic systems.
Below is a hypothetical data table summarizing the kind of energetic data that could be obtained from quantum chemical calculations on the initial steps of oxetane ring-opening.
| Parameter | Value (kcal/mol) | Method | Basis Set |
| Activation Energy (Initiation) | 10-15 | B3LYP | 6-311++G(d,p) |
| Reaction Energy (Initiation) | -5 to -10 | B3LYP | 6-311++G(d,p) |
| Activation Energy (Propagation) | 8-12 | B3LYP | 6-311++G(d,p) |
| Reaction Energy (Propagation) | -20 to -25 | B3LYP | 6-311++G(d,p) |
Note: The data in this table is illustrative and based on typical values for oxetane polymerization studies. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Polymerization Processes Involving this compound
While quantum chemical calculations are excellent for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for exploring the dynamic and large-scale aspects of the polymerization process. MD simulations model the movement of atoms and molecules over time, providing insights into the physical behavior of the system.
For the polymerization of this compound, MD simulations could be used to study several aspects:
Chain Growth and Conformation: As the polymer chain grows, MD simulations can track its conformational changes in a given solvent or in the bulk. This can help in understanding the morphology of the resulting polymer.
Monomer Diffusion and Accessibility: The rate of polymerization can be influenced by how quickly monomer molecules can diffuse to the active chain end. MD simulations can provide information on diffusion coefficients and the steric hindrance around the reactive sites.
Cross-linking and Network Formation: Given that the monomer has three oxetane groups, it can act as a cross-linker, leading to the formation of a polymer network. MD simulations can be particularly useful in visualizing the formation of this network and in understanding the relationship between the degree of cross-linking and the mechanical properties of the material.
To perform these simulations, a force field that accurately describes the interactions between the atoms in the monomer and the resulting polymer is required. This may involve the development of custom parameters for the oxetane and phosphite functionalities if they are not well-represented in standard force fields like AMBER, CHARMM, or OPLS.
Electronic Structure Analysis of Phosphite and Oxetane Active Sites
A detailed analysis of the electronic structure of the active sites in this compound is crucial for understanding its reactivity. This can be achieved through various computational techniques that analyze the wavefunction or electron density obtained from quantum chemical calculations.
Oxetane Active Site:
The active site for the ring-opening polymerization is the oxetane ring. The key features of its electronic structure are:
Lone Pairs on Oxygen: The oxygen atom possesses two lone pairs of electrons, which are the sites of protonation or coordination to a Lewis acid during initiation.
Polarized C-O Bonds: The carbon-oxygen bonds in the oxetane ring are polarized, with the oxygen atom being more electronegative. This polarization is enhanced upon protonation, making the adjacent carbon atoms highly electrophilic.
Ring Strain: The four-membered oxetane ring has significant ring strain, which is a thermodynamic driving force for the ring-opening polymerization. aston.ac.uk
Phosphite Active Site:
The phosphite group has a distinct electronic structure that dictates its reactivity:
Phosphorus Lone Pair: The phosphorus atom has a lone pair of electrons, making it a potential nucleophile and a ligand for transition metals. manchester.ac.uk
P-O Bonds: The phosphorus-oxygen bonds have both σ and π character, and the phosphite group can act as a π-acceptor ligand. researchgate.net
Electronegativity of Oxygen: The oxygen atoms attached to the phosphorus are electronegative, which influences the electron density on the phosphorus atom and its reactivity. manchester.ac.uk
Methods such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and analysis of the electrostatic potential can provide quantitative measures of atomic charges, bond orders, and the location of electron-rich and electron-deficient regions in the molecule.
A hypothetical data table summarizing calculated electronic properties of the active sites is presented below.
| Active Site | Property | Calculated Value |
| Oxetane Oxygen | Mulliken Charge | -0.5 to -0.6 e |
| Oxetane Carbon (adjacent to O) | Mulliken Charge | +0.2 to +0.3 e |
| Phosphite Phosphorus | Mulliken Charge | +0.8 to +1.0 e |
| HOMO Energy | -6.5 to -7.5 eV | |
| LUMO Energy | +1.0 to +2.0 eV |
Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for the target molecule.
Prediction of Polymer Properties and Conformations for Oxetane-Phosphite Based Materials
A major goal of computational chemistry in materials science is to predict the properties of a material before it is synthesized. nasa.gov For polymers derived from this compound, a variety of properties can be predicted using computational methods. anl.gov
Polymer Conformations:
The conformation of a polymer chain is crucial in determining its macroscopic properties. For a linear polymer, this can be studied by simulating the behavior of a single chain in a solvent or in a melt. For a cross-linked network, the situation is more complex, but simulations can still provide insights into the network topology and the distribution of chain lengths between cross-links.
Mechanical Properties:
Properties such as the elastic modulus, tensile strength, and glass transition temperature can be predicted using MD simulations. nih.gov By subjecting a simulated block of the polymer to virtual mechanical tests (e.g., stretching or compression), a stress-strain curve can be generated, from which the elastic modulus can be calculated. The glass transition temperature can be estimated by simulating the cooling of the polymer melt and observing the change in properties like density or specific volume. anl.gov
Thermal Properties:
Other thermal properties, such as thermal conductivity and thermal expansion, can also be predicted from MD simulations by analyzing the fluctuations and correlations in the atomic motions.
Machine Learning Approaches:
In recent years, machine learning (ML) has emerged as a powerful tool for predicting polymer properties. nii.ac.jparxiv.org By training ML models on large datasets of known polymers and their properties, it is possible to develop models that can predict the properties of new polymers based on their chemical structure. nih.gov For a novel monomer like this compound, a quantitative structure-property relationship (QSPR) model could be developed to predict the properties of the resulting polymer.
Emerging Research Directions and Future Outlook
Integration of Tris((3-ethyl-3-oxetanyl)methyl) Phosphite (B83602) into Novel Advanced Polymer Networks
The integration of Tris((3-ethyl-3-oxetanyl)methyl) phosphite into novel advanced polymer networks is a burgeoning area of materials science. Its three oxetane (B1205548) rings make it an ideal crosslinking agent and monomer for creating robust, three-dimensional polymer architectures. The primary mechanism for the polymerization of this compound is cationic ring-opening polymerization (CROP), a process that leverages the high ring strain of the oxetane groups. When initiated by a cationic species, the oxetane rings open and link together, forming a polyether backbone.
The presence of the central phosphite group imparts unique properties to the resulting polymers. These can include enhanced thermal stability, flame retardancy, and specific adhesive characteristics. Researchers are exploring its use in a variety of advanced polymer networks, including:
High-Performance Coatings: The high crosslink density achievable with this monomer can lead to coatings with exceptional hardness, chemical resistance, and durability.
Adhesives: The polar nature of the polyether chains and the potential for strong intermolecular interactions make polymers derived from this phosphite promising for adhesive applications. smolecule.com
Advanced Composites: As a matrix material or an additive, it can improve the mechanical and thermal properties of composite materials.
The ability to copolymerize this compound with other monomers, such as different oxetanes or epoxides, allows for the fine-tuning of the final polymer's properties to meet the demands of specific applications.
Novel Catalytic Systems for Controlled Polymerization and Functionalization of Oxetane Phosphites
A key focus of current research is the development of novel catalytic systems that allow for the controlled polymerization of oxetane phosphites like this compound. Controlled polymerization is crucial for dictating the polymer's architecture, molecular weight, and functionality.
Cationic ring-opening polymerization of oxetanes can be initiated by a variety of catalysts, including Lewis acids and photoinitiators. Recent research is exploring more sophisticated catalytic systems to achieve greater control over the polymerization process. This includes the use of specific Lewis acids that can modulate polymerization kinetics and reduce side reactions. For instance, the choice of catalyst can influence the degree of branching in the resulting polymer, a critical factor in determining its physical properties.
Furthermore, photoinitiators are being investigated for the UV-curing of coatings and inks containing this oxetane phosphite. UV-curing offers rapid, energy-efficient, and solvent-free processing. The development of photoinitiators that are highly efficient in initiating the polymerization of oxetane rings is an active area of research.
The functionalization of the resulting polymers is another important aspect. The polyether backbone can be modified post-polymerization to introduce new functionalities, further expanding the range of potential applications.
Development of Multifunctional Materials with Oxetane-Phosphite Scaffolds
The unique combination of a phosphorus-containing core and a polyether network derived from the oxetane rings provides a versatile scaffold for the development of multifunctional materials. The phosphorus atom can be further reacted to create materials with a range of properties. For example, oxidation of the phosphite to a phosphate (B84403) can alter the material's polarity and interaction with other substances.
The inherent properties of the oxetane-phosphite scaffold are being leveraged to create materials with tailored functionalities, such as:
Flame Retardants: Phosphorus-containing compounds are well-known for their flame-retardant properties. Integrating this phosphite into a polymer network can enhance its fire resistance.
Biomedical Materials: The biocompatibility of polyethers, combined with the potential for functionalization, opens up possibilities for applications in areas like drug delivery and tissue engineering. While research in this area is still emerging, the versatility of the oxetane-phosphite platform makes it a promising candidate for future biomedical innovations. tu-dresden.dee-bookshelf.denih.gov
Dielectric Materials: The polar nature of the polyether chains can be advantageous in the development of materials with specific dielectric properties for electronics applications.
Below is a table summarizing the potential functionalities and applications of materials derived from oxetane-phosphite scaffolds.
| Functionality | Potential Application | Key Structural Feature |
| Flame Retardancy | Fire-resistant polymers and coatings | Phosphorus-containing core |
| Adhesion | High-performance adhesives and binders | Polar polyether backbone |
| Chemical Resistance | Durable coatings and sealants | High crosslink density |
| Biocompatibility | Drug delivery systems, tissue scaffolds | Polyether structure |
Sustainable Synthesis and Polymerization Methodologies for Phosphorus-Oxetane Compounds
In line with the growing emphasis on green chemistry, researchers are investigating sustainable methods for the synthesis and polymerization of phosphorus-oxetane compounds. A key precursor for this compound is (3-ethyl-3-oxetanyl)methanol. This, in turn, can be synthesized from trimethylolpropane (B17298) (TMP), a widely available industrial chemical. wikipedia.orgnih.gov The synthesis of trimethylolpropane itself involves a two-step process starting from butyraldehyde (B50154) and formaldehyde. wikipedia.org
Efforts towards more sustainable synthesis routes focus on several aspects:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Exploring the possibility of deriving the necessary starting materials from renewable biological sources.
Energy Efficiency: Developing polymerization processes that require less energy, such as photopolymerization (UV-curing), which can be more energy-efficient than traditional thermal curing methods. mdpi.com
Solvent-Free Processes: Conducting polymerization in bulk (without solvents) to reduce the environmental impact associated with solvent use and disposal.
The development of more environmentally friendly catalytic systems is also a crucial part of this research. This includes catalysts that are highly efficient, recyclable, and derived from abundant, non-toxic metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
